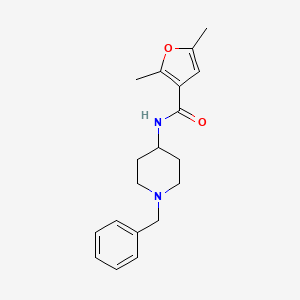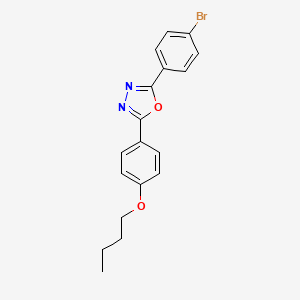
N-(1-benzyl-4-piperidinyl)-2,5-dimethyl-3-furamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(1-benzyl-4-piperidinyl)-2,5-dimethyl-3-furamide and its analogs typically involves multiple steps, including the formation of key intermediate piperazine or piperidine derivatives followed by functionalization with appropriate substituents. For instance, a study detailed the synthesis of a series of benzamide derivatives, highlighting the importance of substituent variation for enhancing biological activity (Hussain et al., 2016)(Hussain et al., 2016). Another example is the creation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which demonstrated significant anti-acetylcholinesterase activity, underscoring the impact of structural modifications on the compound's efficacy (Sugimoto et al., 1990)(Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of N-(1-benzyl-4-piperidinyl)-2,5-dimethyl-3-furamide is characterized by its piperidine core, which is essential for its biological activity. Structural studies often employ techniques such as NMR, IR, and mass spectrometry to confirm the identity and purity of synthesized compounds. For example, Abbasi et al. (2020) used these techniques to elucidate the structure of benzamide derivatives, further emphasizing the role of the furan and piperazine rings in the compound's activity (Abbasi et al., 2020).
Chemical Reactions and Properties
The reactivity of N-(1-benzyl-4-piperidinyl)-2,5-dimethyl-3-furamide is influenced by its functional groups, which participate in various chemical reactions essential for its biological activity. These reactions may include interactions with enzymes or binding to receptors in the brain. For instance, compounds within this class have shown to inhibit butyrylcholinesterase, an enzyme relevant in Alzheimer's disease (Abbasi et al., 2020)(Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of N-(1-benzyl-4-piperidinyl)-2,5-dimethyl-3-furamide, such as solubility, melting point, and crystalline structure, are crucial for its formulation and delivery as a therapeutic agent. These properties can significantly affect the compound's bioavailability and stability.
Chemical Properties Analysis
The chemical properties, including the compound's acidity, basicity, and reactivity towards different chemical agents, play a vital role in its mechanism of action. For example, the presence of the benzyl and furamide groups can influence the compound's ability to cross the blood-brain barrier, affecting its effectiveness in targeting neurological pathways associated with neurodegenerative diseases.
For more in-depth information on each aspect, including synthesis methods, molecular and chemical analyses, the following references provide detailed insights into the compound and its derivatives: Hussain et al. (2016)(Hussain et al., 2016), Sugimoto et al. (1990)(Sugimoto et al., 1990), and Abbasi et al. (2020)(Abbasi et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-12-18(15(2)23-14)19(22)20-17-8-10-21(11-9-17)13-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZUDUGHVYZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2,5-dimethylfuran-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4543751.png)
![N-(4-chloro-2-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4543762.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]cyclobutanecarboxamide](/img/structure/B4543779.png)

![5-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4543787.png)

![1-methyl-5-[({1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4543800.png)
![4-butyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4543808.png)
![propyl 4-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4543812.png)

![N-[2-(3-methylphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4543817.png)

![1-[4-(4-methylphenoxy)butyl]piperidine](/img/structure/B4543832.png)
![2-(2,2-dimethylpropanoyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylonitrile](/img/structure/B4543840.png)